1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethoxy group and a methylphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-benzo[d][1,2,3]triazole
- 2-ethoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole
Comparison: Compared to these similar compounds, 1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethoxy group and the sulfonyl group provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H14N2O3S |
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Molecular Weight |
266.315 |
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-9-10(2)5-6-12(11)18(15,16)14-8-4-7-13-14/h4-9H,3H2,1-2H3 |
InChI Key |
KFTQDUVZKCWTRD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
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